Cas no 1782867-37-1 (Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate)

Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate structure
1782867-37-1 structure
商品名:Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS番号:1782867-37-1
MF:C9H10N4O2
メガワット:206.20130109787
CID:5692332
PubChem ID:84674031

Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • F2198-8545
    • EN300-319029
    • methyl6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
    • 1782867-37-1
    • AKOS024078249
    • methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
    • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-amino-2-methyl-, methyl ester
    • Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
    • インチ: 1S/C9H10N4O2/c1-5-7(9(14)15-2)8-11-3-6(10)4-13(8)12-5/h3-4H,10H2,1-2H3
    • InChIKey: ATFTUOXJEVJFIS-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C(C)=NN2C=C(C=NC2=1)N)=O

計算された属性

  • せいみつぶんしりょう: 206.08037557g/mol
  • どういたいしつりょう: 206.08037557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 密度みつど: 1.47±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): -0.36±0.40(Predicted)

Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-319029-0.5g
methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1 95.0%
0.5g
$1124.0 2025-03-19
Life Chemicals
F2198-8545-1g
methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1 95%+
1g
$825.0 2023-09-06
TRC
M295201-1g
Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1
1g
$ 1340.00 2022-06-04
Enamine
EN300-319029-1.0g
methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1 95.0%
1.0g
$1172.0 2025-03-19
Life Chemicals
F2198-8545-2.5g
methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1 95%+
2.5g
$1650.0 2023-09-06
Life Chemicals
F2198-8545-10g
methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1 95%+
10g
$3535.0 2023-09-06
TRC
M295201-100mg
Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1
100mg
$ 230.00 2022-06-04
Life Chemicals
F2198-8545-0.25g
methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1 95%+
0.25g
$743.0 2023-09-06
Enamine
EN300-319029-1g
methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1
1g
$1172.0 2023-09-05
Enamine
EN300-319029-0.1g
methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
1782867-37-1 95.0%
0.1g
$1031.0 2025-03-19

Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 関連文献

Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateに関する追加情報

Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1782867-37-1): A Comprehensive Overview

Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, identified by its CAS number 1782867-37-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its promising biological activities. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively studied for its potential in drug discovery. The unique structural features of this molecule, including the presence of both amino and carboxylate functional groups, make it a versatile candidate for further exploration in medicinal chemistry.

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This structural motif is known for its ability to interact with various biological targets, making it a valuable building block in the design of novel therapeutic agents. The addition of an amino group at the 6-position and a carboxylate group at the 3-position further enhances the pharmacological potential of this compound by providing sites for hydrogen bonding and other interactions with biological macromolecules.

In recent years, there has been a surge in research focused on developing new treatments for various diseases, including cancer and infectious diseases. Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has emerged as a compound of interest due to its reported activities against several disease-causing agents. One of the most notable areas of research has been its potential as an antitumor agent. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key cellular processes such as DNA replication and cell cycle progression.

The mechanism of action of Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate appears to involve multiple pathways. Initial studies have suggested that it can induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, it has been shown to exhibit anti-proliferative effects by inhibiting the activity of critical kinases involved in tumor growth and survival. These findings have positioned this compound as a promising lead for the development of new anticancer therapies.

Beyond its antitumor properties, Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also shown promise in the treatment of infectious diseases. Research indicates that this compound can exhibit activity against various pathogens, including bacteria and viruses. The structural features of the molecule allow it to interact with essential components of microbial cells, disrupting their normal functions and leading to their death. This broad-spectrum activity makes it an attractive candidate for further development as a novel antimicrobial agent.

The synthesis of Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is another area of active investigation. Chemists have developed several synthetic routes to access this compound efficiently and in high yield. These synthetic strategies often involve multi-step reactions that build upon the pyrazolopyrimidine scaffold step-by-step, incorporating the necessary functional groups at strategic positions. The development of efficient synthetic methods is crucial for enabling large-scale production and further exploration of this compound's pharmacological potential.

In conclusion, Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1782867-37-1) is a structurally interesting compound with significant pharmacological potential. Its ability to interact with various biological targets makes it a valuable candidate for further research in drug discovery. The reported activities against cancer cells and pathogens highlight its broad therapeutic applications. As research continues to uncover new aspects of its biology and chemistry, this compound is poised to play an important role in the development of novel therapeutic agents.

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